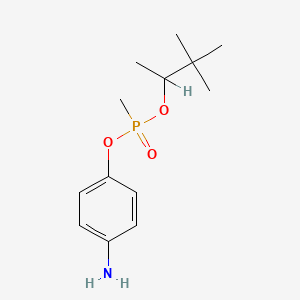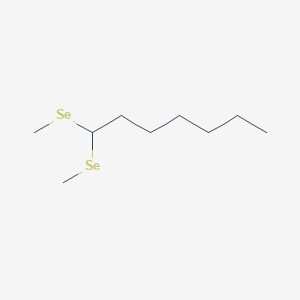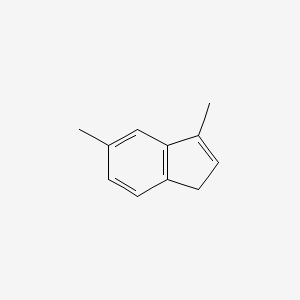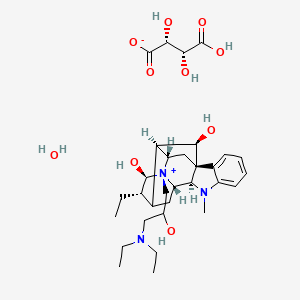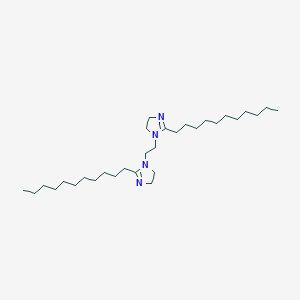
1,1'-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings connected by an ethane-1,2-diyl bridge and substituted with undecyl groups, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the undecyl groups enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their integrity .
Comparación Con Compuestos Similares
1,1’-(Ethane-1,2-diyl)bis(2-undecyl-4,5-dihydro-1H-imidazole) can be compared with other imidazole derivatives, such as:
1,1’-(Ethane-1,2-diyl)bis(2-methyl-4,5-dihydro-1H-imidazole): This compound has methyl groups instead of undecyl groups, resulting in different physical and chemical properties.
1,1’-(Ethane-1,2-diyl)bis(2-phenyl-4,5-dihydro-1H-imidazole): The presence of phenyl groups imparts different electronic and steric effects compared to undecyl groups.
1,1’-(Ethane-1,2-diyl)bis(2-ethyl-4,5-dihydro-1H-imidazole): Ethyl groups provide different solubility and reactivity characteristics compared to undecyl groups .
Propiedades
Número CAS |
53609-09-9 |
|---|---|
Fórmula molecular |
C30H58N4 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2-undecyl-1-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C30H58N4/c1-3-5-7-9-11-13-15-17-19-21-29-31-23-25-33(29)27-28-34-26-24-32-30(34)22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
VSUKXTHYUHLPHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NCCN1CCN2CCN=C2CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


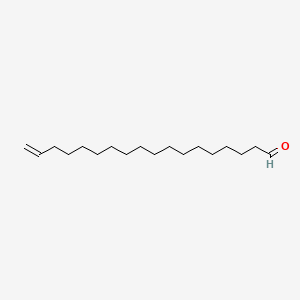
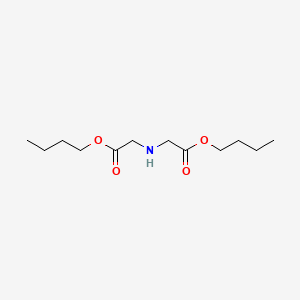
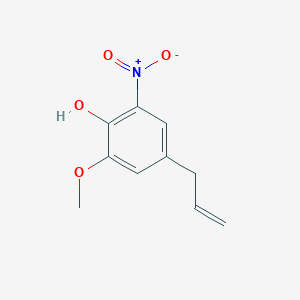
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)

